(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide
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Overview
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The “dimethylamino” part suggests the presence of a dimethylamine group (N(CH3)2), and “phenyl” indicates a phenyl group (C6H5), which is a ring of six carbon atoms .
Chemical Reactions Analysis
Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines . They can also react with nitrous acid to form carboxylic acids and nitrogen gas .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amides, for example, typically have high boiling points due to the presence of polar carbonyl groups and the ability to form hydrogen bonds .Scientific Research Applications
Nonlinear Optical Properties
- A study by Rahulan et al. (2014) explored the nonlinear optical properties of a compound related to (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide, demonstrating its potential as an optical limiting material for devices like optical limiters. This research highlights the compound's ability to switch from saturable to reverse saturable absorption under different laser intensities, making it suitable for optical device applications (Rahulan et al., 2014).
Crystallography and Isomerism
- Tammisetti et al. (2018) investigated the Z/E isomerism of a derivative of this compound. Their research involved X-ray diffraction and density functional theory calculations, providing insights into the structural differences and stability between the Z and E isomers. This study is pivotal for understanding the crystal packing and molecular interactions of such compounds (Tammisetti et al., 2018).
Polymer Science
- Sobolčiak et al. (2013) synthesized a cationic polymer incorporating a derivative of this compound. They explored its interactions with DNA and bacterial cells, demonstrating its potential in controlled and triggered small molecule release. This research is significant for developing new materials with applications in drug delivery and antimicrobial activity (Sobolčiak et al., 2013).
Chemistry and Synthesis
- Liu et al. (2014) conducted a study using 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a catalyst for the acylation of inert alcohols. This research offers insights into the reaction mechanism and the scope of substrates for acylation, which is crucial for chemical synthesis processes (Liu et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFZPKIWMRETSQ-JYRVWZFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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